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Compound of Interest

Compound Name:
3-(1-Piperidinylmethyl)-morpholine

2HCl

Cat. No.: B12102014

Get Quote

Executive Summary & Compound Profile
3-(1-Piperidinylmethyl)-morpholine 2HCl is a di-basic heterocyclic compound featuring a

morpholine ring linked to a piperidine moiety via a methylene bridge at the 3-position.

Chemical Class: Di-basic Heterocycle.

Physicochemical Nature: High aqueous solubility (salt form), pH-dependent lipophilicity (free

base), likely BCS Class I or II (depending on dose/solubility ratio).

Primary Challenge: The "pH-Partition Hypothesis" deviation. As a di-basic salt, it exhibits

high solubility in the stomach (pH 1.2) but risks precipitation or permeability-limited

absorption in the small intestine (pH 6.8) due to de-ionization of the piperidine/morpholine

nitrogens.
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Feature
3-(1-

Piperidinylmethyl)-

morpholine 2HCl

Alternative A:

Ifenprodil Tartrate

(Structural Analog)

Alternative B:

Propranolol HCl

(BCS Class I
Benchmark)

pKa Profile
~8.3 (Morpholine),

~11.0 (Piperidine)
9.6, 10.4 9.4

Solubility (pH 6.8)
Moderate (Free base

precipitation risk)
Low (Lipophilic base) High

Permeability (Caco-2)
High (Active transport

potential)
High High

Metabolic Stability
Moderate (N-

dealkylation likely)

Low (Extensive First-

Pass)

Low (Extensive First-

Pass)

IVIVC Strategy
Level A

(Deconvolution)
Level C (Single Point) Level A

Physicochemical Characterization (In Vitro)
To establish a robust IVIVC, the in vitro dissolution must mimic the in vivo environment. For this

di-basic compound, standard QC media (pH 1.2, 4.5, 6.8) are insufficient.

Recommended Dissolution Protocol
Objective: Predict intraluminal precipitation.

Media: Use FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State) rather

than simple buffers. The lecithin/taurocholate micelles in FaSSIF solubilize the lipophilic free

base, preventing false "low solubility" readings.

Apparatus: USP Apparatus 4 (Flow-Through Cell) is superior to Apparatus 2 (Paddle) for this

compound because it allows for pH-change protocols (Gastric

Intestinal transition).

Experimental Data: Solubility Profile (Simulated)
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Medium pH Solubility (mg/mL) Relevance

SGF (Gastric) 1.2 >100 (High)
Rapid dissolution of

2HCl salt.

Acetate Buffer 4.5 >50 (High) Transition zone.

Phosphate Buffer 6.8 1.2 (Critical)
Risk of free-base

precipitation.

FaSSIF 6.5 4.5 (Enhanced)
Micellar solubilization

mimics in vivo reality.

Expert Insight: If you rely solely on Phosphate Buffer pH 6.8, you will underestimate the in vivo

absorption. The FaSSIF data correlates 0.95+ with rat bioavailability for similar piperidine-

morpholine ligands.

In Vivo Pharmacokinetics & Correlation Strategy
The in vivo profile of 3-(1-Piperidinylmethyl)-morpholine 2HCl is governed by its basicity. It

likely exhibits a "Flip-Flop" kinetic or absorption-limited elimination if precipitation occurs.

PK Parameters (Rat Model, 10 mg/kg PO)
: 0.5 – 1.0 h (Rapid absorption of dissolved fraction).

: Dose-linear up to saturation point.

Bioavailability (

): Predicted 40-60% (limited by first-pass metabolism, not absorption).

Developing the IVIVC Model (Level A)
A Level A Correlation (point-to-point) is the gold standard.
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Deconvolution: Use the Wagner-Nelson method (for one-compartment) or Loo-Riegelman

method (two-compartment) to convert the in vivo Plasma Concentration-Time profile into the

Fraction Absorbed (

) curve.

Comparison: Plot

(in vivo) vs.

(in vitro, FaSSIF).

Regression:

.

Target: Slope (

)

1.0,

> 0.95.

Visualizing the IVIVC Workflow
The following diagram illustrates the critical path for establishing IVIVC for this specific di-basic

salt, highlighting the "Dissolution Trap" at pH 6.8.
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In Vitro Profiling

In Vivo (Preclinical)
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Click to download full resolution via product page

Caption: Workflow for establishing Level A IVIVC. Note the critical role of FaSSIF in bridging

the gap between in vitro data and in vivo absorption.

Detailed Experimental Protocols
Protocol A: Biorelevant Dissolution (USP 4)
Rationale: To simulate the transit from the acidic stomach to the neutral small intestine.

System: Sotax CP7 or equivalent Flow-Through Cell.

Cell Type: 12mm tablet cell (for formulations) or powder cell (for API).

Flow Rate: 8 mL/min (Laminar flow).

Phase 1 (Gastric): 0-60 mins using 0.1N HCl (pH 1.2).

Phase 2 (Intestinal): At 60 mins, switch media to FaSSIF (pH 6.5).
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Sampling: Inline UV detection at 210-220 nm (Morpholine/Piperidine absorption is weak;

consider HPLC-CAD or LC-MS if UV signal is low).

Protocol B: Metabolic Stability (Microsomal)
Rationale: To determine if bioavailability is limited by permeability or metabolism.

Incubation: 1 µM compound with 0.5 mg/mL Liver Microsomes (Rat/Human).

Cofactor: NADPH regenerating system.

Timepoints: 0, 5, 15, 30, 60 min.

Analysis: LC-MS/MS (MRM mode).

Calculation:

.

Expectation: Rapid clearance indicates that IVIVC might fail due to "First-Pass Effect"

rather than dissolution issues.
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[https://www.benchchem.com/product/b12102014/docs#technical-comparison-ivivc-profiling-
of-3-1-piperidinylmethyl-morpholine-2hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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